3-Diazopentane

Analytical Toxicology Organophosphate Pesticide Biomonitoring GC-MS Derivatization

3-Diazopentane (CAS 61111-70-4), also referred to as diethyldiazomethane or Pentane, 3-diazo-, is a non-stabilized aliphatic diazoalkane with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol. As a simple alkyl diazo compound, it features a diazo group (–N=N) bonded to a carbon bearing two ethyl substituents, placing it in the class of dialkyl diazomethanes.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 61111-70-4
Cat. No. B14581718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diazopentane
CAS61111-70-4
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCCC(=[N+]=[N-])CC
InChIInChI=1S/C5H10N2/c1-3-5(4-2)7-6/h3-4H2,1-2H3
InChIKeyDPNQVRUILKQZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Diazopentane (CAS 61111-70-4) – Procurement-Relevant Identity, Class, and Baseline Characteristics


3-Diazopentane (CAS 61111-70-4), also referred to as diethyldiazomethane or Pentane, 3-diazo-, is a non-stabilized aliphatic diazoalkane with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol [1]. As a simple alkyl diazo compound, it features a diazo group (–N=N) bonded to a carbon bearing two ethyl substituents, placing it in the class of dialkyl diazomethanes [2]. Unlike stabilized α-diazocarbonyl compounds (e.g., ethyl diazoacetate), 3-diazopentane lacks an electron-withdrawing group adjacent to the diazo carbon, rendering it significantly more reactive as both a carbene precursor and an alkylating agent [3]. Its primary documented application is as a derivatization reagent for extractive alkylation of dialkyl phosphate metabolites in analytical toxicology [4].

Why 3-Diazopentane Cannot Be Generically Substituted with Other Diazoalkane Reagents


Diazoalkane reagents are not interchangeable because the alkyl or silyl substituent directly dictates (i) the identity of the transferred group in alkylation, (ii) the steric environment governing diastereoselectivity in cycloaddition and insertion reactions, and (iii) the physical safety profile including volatility and explosive potential [1]. 3-Diazopentane transfers a sterically demanding 3-pentyl (CH₃CH₂–CH–CH₂CH₃) moiety, whereas diazomethane (CH₂N₂) transfers a methyl group (CH₃–) [2] and trimethylsilyldiazomethane (TMSD) generates diazomethane in situ for methylation [3]. The larger alkyl fragment of 3-diazopentane yields ester derivatives with distinct gas chromatographic retention indices and mass spectral fragmentation patterns compared to methyl or ethyl esters, which is critical when isomeric separation or confirmatory analysis is required [4]. Furthermore, the compound's liquid physical state at ambient temperature (bp ~60–65 °C, estimate based on class trend) differs markedly from gaseous diazomethane (bp −23 °C), with direct implications for laboratory handling protocols and engineering controls [5].

3-Diazopentane – Quantifiable Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Derivatization of Dialkyl Phosphate Metabolites: Distinct Alkyl Group Transfer vs. Diazomethane

In the extractive alkylation method for dialkyl phosphate (DAP) metabolites of organophosphorus pesticides, 3-diazopentane was employed by Bradway et al. (1981) as the derivatization reagent, generating 3-pentyl ester derivatives amenable to gas chromatographic analysis [1]. The key differentiation from the more common diazomethane protocol is the mass of the transferred alkyl group: 3-diazopentane installs a 3-pentyl moiety (C₅H₁₁, exact mass 71.0861 Da) rather than a methyl group (CH₃, 15.0235 Da). This 56 Da mass increment per derivatized site shifts the molecular ion and fragment peaks in mass spectra, providing an orthogonal confirmation strategy that can resolve co-eluting isomeric DAP metabolites which are indistinguishable as methyl esters [2].

Analytical Toxicology Organophosphate Pesticide Biomonitoring GC-MS Derivatization

Aqueous-Phase Chemoselective Esterification of Carboxylic Acids Without Amine or Alcohol Interference

Patent application US 2022/0055979 A1 discloses a method for esterification of carboxylic acid groups using diazo compounds of formula R₁R₂CN₂, wherein the corresponding organic compound R₁R₂CH₂ exhibits a C–H pKa between 18 and 29 in DMSO [1]. 3-Diazopentane (R₁ = R₂ = ethyl) falls within this pKa window, rendering it a competent reagent for this transformation. The claimed method operates in buffered aqueous solvent at pH 5–7 without any catalyst and achieves selective esterification of carboxylic acid groups over amine, alcohol, and thiol functionalities present in the same molecule [1]. This chemoselectivity profile is distinct from activated-ester reagents (e.g., NHS esters) which can exhibit cross-reactivity with lysine amines, and from diazomethane which lacks the controlled pKa tuning and is incompatible with aqueous conditions due to rapid hydrolysis .

Peptide Bioconjugation Protein Esterification Chemoselective Derivatization

Diastereoselectivity in Cycloaddition Reactions: Steric Influence of Ethyl Substituents vs. Methyl (Diazomethane) or H (Diazoethane)

Non-stabilized diazoalkanes react with electron-deficient alkenes in 1,3-dipolar cycloadditions to form pyrazolines, with facial selectivity governed by steric interactions between the diazoalkane substituents and the dipolarophile [1]. In reactions with cis-3,4-disubstituted cyclobutenes, diazomethane (R = H) exhibits facial selectivity ranging from 100% syn to 100% anti depending on the cyclobutene substituents, while di- and tri-substituted diazoalkanes show enhanced diastereoselectivity due to increased steric demand [2]. 3-Diazopentane, bearing two ethyl groups (A-value ≈ 1.75 kcal/mol each), presents a significantly larger steric profile than diazomethane (two H atoms, A-value ≈ 0) or 2-diazopropane (two methyl groups, A-value ≈ 1.74 kcal/mol each), which is predicted to increase the syn/anti diastereomeric ratio in cycloadditions with conformationally biased alkenes [3].

Synthetic Methodology 1,3-Dipolar Cycloaddition Diastereoselective Synthesis

Hazard Profile: Mutagenicity and Carcinogenicity Warning from Diazopentane Precursor Chemistry

Bradway et al. (1981) explicitly warn that 'the reagent used in derivatization, diazopentane, and its precursor, a substituted nitrosoguanidine, present unacceptable hazards to the analyst, principally because of the demonstrated mutagenicity and/or carcinogenicity of the reagents' [1]. This hazard statement distinguishes 3-diazopentane from trimethylsilyldiazomethane (TMSD), which is commercially marketed as a safer, non-explosive, and less-toxic alternative to diazomethane for methylation reactions [2]. While TMSD has been demonstrated to produce comparable derivatization results to diazomethane for phenol derivatization in GC applications without the explosion hazard [3], the nitrosoguanidine precursor route to 3-diazopentane introduces a distinct mutagenicity/carcinogenicity concern that must be factored into reagent selection and safety protocol design [1].

Laboratory Safety Chemical Hazard Assessment Derivatization Reagent Selection

3-Diazopentane – Evidence-Backed Research and Industrial Application Scenarios


Occupational Biomonitoring of Organophosphorus Pesticide Exposure via Urinary DAP Metabolite Profiling

Regulatory and epidemiological laboratories quantifying dialkyl phosphate (DAP) metabolites in human urine as biomarkers of organophosphorus pesticide exposure can employ 3-diazopentane as an alternative derivatization reagent to diazomethane. The 3-pentyl ester derivatives generated provide a mass increment of 56 Da per site relative to methyl esters, enabling confirmatory GC-MS analysis with distinct retention times and fragmentation patterns [1]. This is particularly valuable when isomeric DAP metabolites (e.g., dimethylphosphate vs. an interfering matrix component) cannot be resolved by the primary diazomethane-based method.

Mild, Aqueous-Phase Carboxylic Acid Esterification in Peptide and Protein Chemistry

Per the method of US 2022/0055979 A1, 3-diazopentane can be applied for the chemoselective esterification of carboxylic acid side chains (Asp, Glu, or C-terminal) in peptides and proteins under buffered aqueous conditions (pH 5–7) without protection of amine, alcohol, or thiol groups [2]. Unlike diazomethane, which is incompatible with aqueous media, 3-diazopentane satisfies the patent's pKa criterion (C–H pKa of the corresponding alkane between 18 and 29 in DMSO), enabling esterification in the native solvation environment of biomolecules. This scenario supports bioconjugation, prodrug synthesis, and mass spectrometry-based protein footprinting applications.

Stereoselective Synthesis of Pyrazoline and Cyclopropane Scaffolds Requiring Defined Facial Bias

Synthetic chemistry groups engaged in the construction of chiral pyrazoline or cyclopropane libraries can leverage the steric bulk of 3-diazopentane's two ethyl substituents (ΣA ≈ 3.5 kcal/mol) to enforce diastereofacial selectivity in 1,3-dipolar cycloadditions and transition-metal-catalyzed cyclopropanations [3]. When diazomethane (negligible steric bias) or 2-diazopropane (moderate steric bias) fails to deliver adequate diastereomeric ratios, 3-diazopentane fills the intermediate-bulk niche between these reagents and extremely hindered analogs such as di-tert-butyldiazomethane. Synthetic feasibility is supported by the established oxidation of 3-pentanone hydrazone as a general route to 3-diazopentane [4].

Confirmatory GC-MS Derivatization for Forensic and Environmental Alkyl Phosphate Analysis

Forensic and environmental laboratories analyzing alkyl phosphate esters in complex matrices (wastewater, soil extracts, or forensic samples) can use 3-diazopentane as a secondary derivatization reagent to confirm the identity of analytes initially detected as methyl esters. The procedure follows the extractive alkylation protocol described by Bradway et al. [1], substituting 3-diazopentane for diazomethane. The resulting 3-pentyl phosphate triesters exhibit sufficiently differentiated GC retention indices to resolve co-eluting interferences, and the distinct EI mass spectra provide at least two confirmatory ions orthogonal to the methyl ester spectra.

Quote Request

Request a Quote for 3-Diazopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.